4-Fluorophenyl 2-nitrobenzoate
Overview
Description
4-Fluorophenyl 2-nitrobenzoate is an organic compound with the molecular formula C13H8FNO4 It is a derivative of benzoic acid and features both a fluorine atom and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Nitrobenzoates and their derivatives are known to interact with various enzymes and proteins in bacterial systems .
Mode of Action
Nitrobenzoates are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The fluorophenyl group may influence these reactions by altering the electronic properties of the nitrobenzoate molecule.
Biochemical Pathways
For instance, 2- and 4-nitrobenzoates are assimilated via 3-hydroxyanthranilate and protocatechuate, respectively . The presence of the fluorophenyl group could potentially modify these pathways.
Pharmacokinetics
The compound’s water solubility, suggested by its safety data sheet , may influence its absorption and distribution.
Result of Action
Nitrobenzoates and their derivatives have been implicated in various biological processes, including the synthesis of anti-depressant molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluorophenyl 2-nitrobenzoate. For instance, its water solubility suggests that it may spread in water systems . Additionally, it is likely to be mobile in the environment due to its water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenyl 2-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluorophenol with 2-nitrobenzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. Another method involves the use of 4-fluorobenzoyl chloride and 2-nitrophenol in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorophenol and 2-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Fluoroaniline and 2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Fluorophenol and 2-nitrobenzoic acid.
Scientific Research Applications
4-Fluorophenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenyl benzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the ester functionality, affecting its reactivity and applications.
Uniqueness
4-Fluorophenyl 2-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-fluorophenyl) 2-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJRDVHPCGUKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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